molecular formula C19H20FNO2S B12582425 1-Tosyl-2-fluoro-3-butyl-1H-indole

1-Tosyl-2-fluoro-3-butyl-1H-indole

Cat. No.: B12582425
M. Wt: 345.4 g/mol
InChI Key: XYYRXOLNNHUWED-UHFFFAOYSA-N
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Description

1-Tosyl-2-fluoro-3-butyl-1H-indole is a substituted indole derivative featuring a tosyl (p-toluenesulfonyl) group at position 1, a fluorine atom at position 2, and a butyl chain at position 3 (Figure 1). The tosyl group enhances steric bulk and electron-withdrawing properties, while the fluorine atom modulates electronic effects and metabolic stability.

Properties

Molecular Formula

C19H20FNO2S

Molecular Weight

345.4 g/mol

IUPAC Name

3-butyl-2-fluoro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C19H20FNO2S/c1-3-4-7-17-16-8-5-6-9-18(16)21(19(17)20)24(22,23)15-12-10-14(2)11-13-15/h5-6,8-13H,3-4,7H2,1-2H3

InChI Key

XYYRXOLNNHUWED-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Tosyl-2-fluoro-3-butyl-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the indole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Butylation: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Tosyl-2-fluoro-3-butyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-Tosyl-2-fluoro-3-butyl-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.

Mechanism of Action

The mechanism of action of 1-Tosyl-2-fluoro-3-butyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tosyl group, fluorine atom, and butyl chain can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparative Analysis with Similar Indole Derivatives

Key Observations:
  • Position 2: Fluorine at position 2 (target compound) increases ring electron deficiency compared to unsubstituted analogs, which may alter reactivity in further functionalization . Position 3: Butyl chains (target) impart higher lipophilicity than unsaturated (e.g., butenyl) or cyclic (e.g., cyclohexenyl) groups, influencing solubility and membrane permeability .
  • Synthetic Efficiency :

    • Iodine-catalyzed electrophilic substitutions (e.g., for compound 3a in ) achieved 98% yield under optimized conditions (40°C, 5 hours), surpassing the 45% yield of boronic acid couplings in . This suggests that catalyst choice (e.g., I₂ vs. Pd) significantly impacts efficiency.

Crystallographic and Analytical Considerations

Crystal structure determination of similar indoles (e.g., ’s compounds) relies on programs like SHELXL for refinement, which remains widely used despite advancements in computational power . The bulky tosyl and butyl groups in the target compound may complicate crystallization, necessitating high-resolution data for accurate structural elucidation.

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